2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1206550-99-3
VCID: VC0056841
InChI: InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)
SMILES: CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O
Molecular Formula: C15H17NO3S
Molecular Weight: 291.365

2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

CAS No.: 1206550-99-3

Cat. No.: VC0056841

Molecular Formula: C15H17NO3S

Molecular Weight: 291.365

* For research use only. Not for human or veterinary use.

2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid - 1206550-99-3

Specification

CAS No. 1206550-99-3
Molecular Formula C15H17NO3S
Molecular Weight 291.365
IUPAC Name 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)
Standard InChI Key ZDKJCYASUIQELO-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O

Introduction

Structural Characteristics and Physical Properties

The molecular structure of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid features a central thiazole heterocycle connected to a para-substituted phenyl ring. The thiazole ring, containing both sulfur and nitrogen atoms, provides a rigid scaffold that contributes to the compound's biological activities and chemical reactivity .

Chemical Structure Identifiers

For precise identification purposes, several chemical identifiers are used for this compound:

  • InChI: InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)

  • InChIKey: ZDKJCYASUIQELO-UHFFFAOYSA-N

  • SMILES: CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O

These standardized identifiers ensure unambiguous identification of the compound across various chemical databases and research publications.

Physical Properties

The physical properties of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid influence its behavior in various experimental and pharmaceutical contexts. While specific data on this compound is somewhat limited, it typically appears as a solid substance at room temperature.

The presence of the carboxylic acid functional group imparts acidic properties to the molecule, allowing it to participate in acid-base reactions and form salts with appropriate bases. The isobutoxy group increases the lipophilicity of the compound, potentially affecting its solubility characteristics and membrane permeability.

In terms of spectroscopic properties, the compound exhibits characteristic infrared absorption patterns that reflect its functional groups, particularly the carboxylic acid (typically showing C=O stretching around 1700-1725 cm⁻¹) and the aromatic and heterocyclic structures .

Synthetic Methods and Preparation

The synthesis of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid involves several strategic chemical transformations to construct the thiazole ring and introduce the specific substituents. Various synthetic routes have been developed and optimized to achieve high yield and purity.

Common Synthetic Approaches

A typical synthetic pathway involves starting with a suitable hydroxyphenyl precursor, which undergoes alkylation with isobutyl bromide to introduce the isobutoxy group. This reaction is commonly performed in the presence of potassium carbonate as a base and potassium iodide as a catalyst, using dimethylformamide (DMF) as the solvent.

The reaction conditions generally involve heating at approximately 70°C for about 4 hours, followed by cooling, extraction, and recrystallization procedures. The resulting product can achieve a purity of approximately 99% as determined by HPLC analysis.

Another approach involves the construction of the thiazole ring through a cyclization reaction using appropriate precursors. This method typically involves the reaction of a thioamide with an α-haloketone or α-haloester to form the heterocyclic structure .

Industrial Production Methods

For larger-scale production, optimized methods have been developed that focus on yield, purity, and cost-effectiveness. These industrial approaches often employ more efficient catalysts, controlled reaction conditions, and streamlined purification procedures .

Quality control in industrial production typically involves monitoring the reaction progress using analytical techniques such as HPLC. The development and optimization of these synthetic methods contribute significantly to the efficient production of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid for research and pharmaceutical applications.

Recent developments in synthetic methodologies, particularly those involving palladium- and copper-catalyzed C-H arylation, have been applied to the synthesis of related thiazole compounds, offering potential new routes for more efficient production .

Biological Activity and Pharmacological Properties

The biological activities of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid and structurally similar compounds highlight their potential therapeutic value in various medical contexts. While specific studies on this exact compound may be limited, research on related thiazole derivatives provides valuable insights into its potential pharmacological properties .

Anti-Diabetic Effects

Research indicates that thiazole derivatives structurally similar to 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid exhibit significant anti-diabetic effects. Studies have demonstrated improvements in hyperglycemia, insulin resistance, and lipid profiles in diabetic animal models.

In one study involving neonatal rats with Type 2 Diabetes Mellitus, administration of a related thiazole compound led to notable reductions in serum glucose levels (from 250 mg/dL to 120 mg/dL) and improvements in lipid parameters, including decreases in triglycerides (from 150 mg/dL to 80 mg/dL), total cholesterol (from 200 mg/dL to 100 mg/dL), and LDL cholesterol (from 120 mg/dL to 60 mg/dL).

Antioxidant Properties

Thiazole compounds have demonstrated antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases. The mechanism involves enhancing levels of endogenous antioxidant enzymes such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels, indicating a reduction in oxidative damage.

These antioxidant properties may underlie some of the observed therapeutic effects, particularly in conditions like diabetes and inflammation where oxidative stress plays a significant pathological role.

Research Applications and Importance

2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid has several important applications in pharmaceutical research and related fields. Its relationship to Febuxostat makes it particularly valuable in certain research contexts .

Pharmaceutical Intermediate

The compound serves as an intermediate or reference compound in the synthesis and quality control of Febuxostat. Understanding its properties and behavior is crucial for developing efficient production methods for this important therapeutic agent .

Analytical Methods for Characterization

The accurate characterization of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is essential for research, quality control, and regulatory purposes. Various analytical methods have been employed to determine its identity, purity, and physical properties .

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) represents one of the primary techniques for the analysis of this compound. HPLC methods, often coupled with UV detection, enable separation and quantification from complex mixtures, including reaction intermediates and potential impurities .

The development of validated HPLC methods is crucial for quality assurance in pharmaceutical applications. These methods typically specify the column type, mobile phase composition, flow rate, and detection parameters optimized for the specific compound .

Spectroscopic Methods

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum exhibits characteristic absorption bands corresponding to the carboxylic acid group, the thiazole ring, and the aromatic structure .

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, offers detailed information about the molecular structure. The chemical shifts, coupling patterns, and integration values in the NMR spectrum reflect the hydrogen and carbon environments in the molecule .

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern. The molecular ion peak at m/z 291 corresponds to the molecular weight of the compound, and the fragmentation pattern provides additional structural information .

Crystallographic Analysis

Studies on related compounds have investigated polymorphism, which refers to the existence of different crystalline forms of the same chemical compound. The presence of polymorphs can significantly affect the physical properties, stability, and bioavailability of pharmaceutical compounds .

Comparison with Related Compounds

Understanding the similarities and differences between 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid and related compounds provides valuable insights into structure-activity relationships and guides the development of improved therapeutic agents .

Structural Comparisons

Table 1: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acidC15H17NO3S291.4Reference compound
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid)C16H16N2O3S316.4Addition of cyano group at meta position of phenyl ring
2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acidC16H18N2O4S334.4Addition of carbamoyl group at meta position of phenyl ring
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateC18H21NO4S347.4Ethyl ester instead of carboxylic acid and formyl group at meta position
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateC18H20N2O3S344.4Ethyl ester instead of carboxylic acid and cyano group at meta position

Febuxostat represents the most closely related compound, differing only by the presence of a cyano group at the meta position of the phenyl ring. This structural distinction significantly impacts the pharmacological profile, as Febuxostat is a potent and selective inhibitor of xanthine oxidase .

2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, also known as Febuxostat Amide Impurity, represents another related compound with a carbamoyl group instead of a cyano group. This structural variation alters the compound's physical properties and potential biological activities .

Ester derivatives like Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate and Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate feature an ethyl ester instead of a carboxylic acid group, along with additional substituents on the phenyl ring. The ester functionality alters the compound's lipophilicity and membrane permeability .

Functional Distinctions

The functional differences between these compounds significantly impact their pharmacological profiles. Febuxostat, with its cyano group, exhibits potent and selective inhibition of xanthine oxidase, making it effective for treating gout. The cyano group enhances binding affinity and selectivity for the target enzyme .

The ester derivatives typically exhibit increased lipophilicity compared to the carboxylic acid compounds, potentially affecting their absorption, distribution, and metabolism in biological systems. These compounds often serve as protected forms or intermediates in synthetic pathways .

The following tables present a comprehensive compilation of the properties and characteristics of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, providing a valuable reference for researchers.

Chemical Identifiers and Properties

Table 2: Basic Information and Chemical Identifiers

PropertyValue
IUPAC Name4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid
CAS Registry Number1206550-99-3
Molecular FormulaC15H17NO3S
Molecular Weight291.4 g/mol
InChIInChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)
InChIKeyZDKJCYASUIQELO-UHFFFAOYSA-N
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O

Alternative Names and Synonyms

Table 3: Alternative Names and Synonyms

Synonym
3-Descyano Febuxostat
Descyano Febuxostat
Febuxostat Descyano Impurity
4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid
5-Thiazolecarboxylic acid, 4-methyl-2-[4-(2-methylpropoxy)phenyl]-

Biological Activities of Related Thiazole Derivatives

Table 4: Biological Activities of Related Thiazole Derivatives

ActivityEffectValue/Observation
Anti-diabeticReduction in serum glucose levelsFrom 250 to 120 mg/dL
Anti-diabeticDecrease in triglyceridesFrom 150 to 80 mg/dL
Anti-diabeticReduction in total cholesterolFrom 200 to 100 mg/dL
Anti-diabeticLowering of LDL cholesterolFrom 120 to 60 mg/dL
AntioxidantIncrease in antioxidant enzymesEnhanced GSH, CAT, SOD
AntioxidantDecrease in oxidative stress markersReduced MDA levels

Note: The biological activity data presented in Table 4 is derived from studies on structurally related thiazole derivatives, which may share similar properties with 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.

Polymorph Studies of Related Compounds

Polymorphism studies, particularly on related compounds like Febuxostat, provide valuable insights that may be relevant to understanding 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid's physical properties and behavior .

Crystalline Forms and Characterization

Research has identified multiple polymorphs in Febuxostat, each with distinct X-ray diffraction patterns and infrared absorption characteristics. One polymorph (designated as "crystal A") exhibits characteristic peaks at specific reflection angles in X-ray powder diffraction and a distinctive absorption at approximately 1678 cm⁻¹ in infrared spectroscopy .

Another polymorph (designated as "crystal B") shows a different X-ray diffraction pattern with characteristic peaks at distinct reflection angles and infrared absorptions at approximately 1715, 1701, and 1682 cm⁻¹ .

Significance of Polymorphism

Understanding polymorphism is crucial for controlling the physical properties, stability, and bioavailability of pharmaceutical compounds. Different polymorphs can exhibit varying solubility, dissolution rates, and bioavailability, which can significantly impact therapeutic efficacy .

For 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, the potential existence of polymorphs would be an important consideration in pharmaceutical development, particularly if the compound were to be developed for therapeutic applications. The characterization and control of specific polymorphs would be essential for ensuring consistent product quality and performance .

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